![molecular formula C17H15N3O2S B2710819 2-phenoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392244-16-5](/img/structure/B2710819.png)
2-phenoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-phenoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the family of thiadiazoles. It has been studied for its potential use in various scientific research applications, including as an antibacterial agent, an anticancer agent, and a regulator of lipid metabolism. In
Scientific Research Applications
Antitubercular Activity
Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis (MTB). Notably:
- Compound 3 : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against H37Ra MTB and Mycobacterium bovis (BCG) in vitro. Their antitubercular activity merits further exploration .
Other Biological Activities
Beyond antiviral and antitubercular effects, indole derivatives, including our compound, exhibit a wide range of activities:
properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(23-16)18-15(21)11-22-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADMDMPIRSYXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
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